Benzenediazonium, 4-chloro-2-nitro-, chloride
Overview
Description
Benzenediazonium, 4-chloro-2-nitro-, chloride is an organic compound with the chemical formula C6H3Cl2N3O2. It is a diazonium salt, which is a class of compounds known for their versatility in organic synthesis. This compound is particularly notable for its use in the synthesis of various aromatic compounds and dyes.
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzenediazonium, 4-chloro-2-nitro-, chloride is typically prepared through the diazotization of 4-chloro-2-nitroaniline. The process involves the reaction of 4-chloro-2-nitroaniline with sodium nitrite (NaNO2) and hydrochloric acid (HCl) at low temperatures (0-5°C). The reaction proceeds as follows:
4-chloro-2-nitroaniline+NaNO2+HCl→Benzenediazonium, 4-chloro-2-nitro-, chloride+NaCl+H2O
Industrial Production Methods: In industrial settings, the preparation of this compound follows similar principles but is scaled up to accommodate larger quantities. The reaction conditions are carefully controlled to maintain the low temperatures required for the stability of the diazonium salt.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: Benzenediazonium, 4-chloro-2-nitro-, chloride can undergo substitution reactions where the diazonium group is replaced by other functional groups. For example, it can react with water to form 4-chloro-2-nitrophenol.
Coupling Reactions: This compound can participate in coupling reactions with phenols and aromatic amines to form azo compounds, which are often used as dyes.
Reduction Reactions: The diazonium group can be reduced to form the corresponding amine.
Common Reagents and Conditions:
Water: Used in substitution reactions to form phenols.
Phenols and Aromatic Amines: Used in coupling reactions to form azo compounds.
Reducing Agents: Such as hypophosphorous acid, used to reduce the diazonium group to an amine.
Major Products:
4-chloro-2-nitrophenol: Formed from the substitution reaction with water.
Azo Compounds: Formed from coupling reactions with phenols and aromatic amines.
Scientific Research Applications
Benzenediazonium, 4-chloro-2-nitro-, chloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various aromatic compounds and dyes.
Biology: Employed in the labeling of biomolecules due to its ability to form stable azo bonds.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of dyes and pigments for textiles and other materials.
Mechanism of Action
The mechanism of action of benzenediazonium, 4-chloro-2-nitro-, chloride involves the formation of a diazonium ion, which is a highly reactive intermediate. This ion can undergo various reactions, such as substitution and coupling, to form different products. The molecular targets and pathways involved depend on the specific reaction and the reagents used.
Comparison with Similar Compounds
Benzenediazonium Chloride: Similar in structure but lacks the chloro and nitro substituents.
4-Chlorobenzenediazonium Chloride: Similar but lacks the nitro group.
2-Nitrobenzenediazonium Chloride: Similar but lacks the chloro group.
Uniqueness: Benzenediazonium, 4-chloro-2-nitro-, chloride is unique due to the presence of both chloro and nitro groups, which influence its reactivity and the types of reactions it can undergo. These substituents can also affect the stability and solubility of the compound, making it distinct from other diazonium salts.
Properties
IUPAC Name |
4-chloro-2-nitrobenzenediazonium;chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClN3O2.ClH/c7-4-1-2-5(9-8)6(3-4)10(11)12;/h1-3H;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJDPAYNGRJNIDB-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)[N+](=O)[O-])[N+]#N.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl2N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40439618 | |
Record name | Benzenediazonium, 4-chloro-2-nitro-, chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40439618 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
119-09-5 | |
Record name | Benzenediazonium, 4-chloro-2-nitro-, chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40439618 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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